molecular formula C24H19N3O3 B2653487 N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide CAS No. 1286717-57-4

N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B2653487
CAS No.: 1286717-57-4
M. Wt: 397.434
InChI Key: YIYZJNSMDHUKER-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a complex organic compound that features a fluorenyl group, a furan ring, and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorenyl Intermediate: Starting with fluorene, various functional groups can be introduced through reactions such as Friedel-Crafts acylation or alkylation.

    Synthesis of the Furan Ring: The furan ring can be synthesized through methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Construction of the Dihydropyridazinone Moiety: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the fluorenyl, furan, and dihydropyridazinone intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The dihydropyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO₄.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of halogenated or nitrated fluorenes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a drug candidate due to its unique structural features.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

Uniqueness

N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-15(27-23(28)11-10-21(26-27)22-7-4-12-30-22)24(29)25-18-8-9-20-17(14-18)13-16-5-2-3-6-19(16)20/h2-12,14-15H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYZJNSMDHUKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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